3-chloro-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide
Overview
Description
“3-chloro-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide” is a chemical compound. It is a halogenated salicylanilide that has been used as an efficient anthelmintic in sheep and cattle . It has also been known for its antihelmintic and fasciolicide properties .
Synthesis Analysis
The synthesis of this compound involves several steps. It was synthesized from readily available 4-chlorophenol with a 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl 3 achieving 82% yield .
Molecular Structure Analysis
The molecular formula of this compound is C12H8Cl2NO2 . The HRMS-ESI analysis showed a molecular ion [M + H]+ of 283.9876, which corroborated the structure of nitroether 3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with aminoether .
Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, salicylanilides, a group to which this compound belongs, have been reported to display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Properties
IUPAC Name |
3-chloro-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-15-4-10-19(11-5-15)28-13-20(26)24-17-6-8-18(9-7-17)25-21(27)14-2-1-3-16(23)12-14/h1-12H,13H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEABNGKCZKGBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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